molecular formula C17H24N2O3 B6450246 N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide CAS No. 2640898-12-8

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide

Cat. No.: B6450246
CAS No.: 2640898-12-8
M. Wt: 304.4 g/mol
InChI Key: UYGUBBZTZJNUNS-UHFFFAOYSA-N
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Description

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetamido group and a 3-methylbutanoyl group attached to a phenyl ring.

Mechanism of Action

Target of Action

It is known that similar compounds interact withCarbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

Compounds with similar structures are known to undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It is known that similar compounds can affect a variety of pathways due to their ability to undergo various reactions . The downstream effects of these pathways would depend on the specific reactions and the targets involved.

Result of Action

Based on its potential targets and reactions, it can be inferred that the compound may have significant effects on cellular processes related to ph balance and co2 transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a phenyl ring followed by the introduction of the acetamido group. The reaction conditions often include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The final step involves the coupling of the acetamido group with the phenyl ring using reagents like acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide analogs: Compounds with similar structures but different substituents on the phenyl ring.

    Acetanilide derivatives: Compounds with an acetamido group attached to a phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11(2)9-17(22)15-10-14(7-8-18-12(3)20)5-6-16(15)19-13(4)21/h5-6,10-11H,7-9H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGUBBZTZJNUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)CCNC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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